molecular formula C26H35N3O B14512262 1,1',1''-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine CAS No. 62665-10-5

1,1',1''-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine

Cat. No.: B14512262
CAS No.: 62665-10-5
M. Wt: 405.6 g/mol
InChI Key: PYSGSGISRWHFCD-UHFFFAOYSA-N
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Description

1,1’,1’'-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a methoxyphenyl group and three pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine typically involves multiple steps. One common approach is the Friedel-Crafts acylation, followed by a series of reduction and substitution reactions . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl₃) and reducing agents like lithium aluminum hydride (LiAlH₄) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine undergoes various types of chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1’,1’'-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’,1’'-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’,1’'-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine is unique due to its combination of a methoxyphenyl group and three pyrrolidine rings, which confer distinct chemical and biological properties not found in similar compounds.

Properties

CAS No.

62665-10-5

Molecular Formula

C26H35N3O

Molecular Weight

405.6 g/mol

IUPAC Name

1-[2-[(4-methoxyphenyl)methyl]-3,5-dipyrrolidin-1-ylphenyl]pyrrolidine

InChI

InChI=1S/C26H35N3O/c1-30-23-10-8-21(9-11-23)18-24-25(28-14-4-5-15-28)19-22(27-12-2-3-13-27)20-26(24)29-16-6-7-17-29/h8-11,19-20H,2-7,12-18H2,1H3

InChI Key

PYSGSGISRWHFCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(C=C(C=C2N3CCCC3)N4CCCC4)N5CCCC5

Origin of Product

United States

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